BenchChemオンラインストアへようこそ!

24-(Isopropyltelluro)chol-5-en-3beta-ol

Adrenal scintigraphy Structure-activity relationship Tellurium-123m radiopharmaceuticals

24-(Isopropyltelluro)chol-5-en-3β-ol (24-ITC; CAS 72249-76-4) is a synthetic organotellurium derivative of cholesterol in which the terminal carbon of the C24 side chain is replaced by an isopropyltelluro (–TeCH(CH₃)₂) moiety. With the molecular formula C₂₇H₄₆OTe and a molecular weight of 514.26 g/mol, this compound retains the characteristic Δ⁵ double bond, equatorial 3β-hydroxyl group, and trans A/B ring junction of native cholesterol while incorporating a tellurium heteroatom amenable to radiolabeling with the γ-emitting isotope ¹²³ᵐTe (159 keV, t₁/₂ ≈ 119 days).

Molecular Formula C27H46OTe
Molecular Weight 514.3 g/mol
CAS No. 72249-76-4
Cat. No. B1198111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24-(Isopropyltelluro)chol-5-en-3beta-ol
CAS72249-76-4
Synonyms24-(isopropyltelluro)chol-5-en-3 beta-ol
24-(isopropyltelluro)chol-5-en-3 beta-ol, 123Te-labeled
24-ITELCHOLEN
Molecular FormulaC27H46OTe
Molecular Weight514.3 g/mol
Structural Identifiers
SMILESCC(C)[Te]CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H46OTe/c1-18(2)29-16-6-7-19(3)23-10-11-24-22-9-8-20-17-21(28)12-14-26(20,4)25(22)13-15-27(23,24)5/h8,18-19,21-25,28H,6-7,9-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyDMNWGJUYMFLTNW-DPAQBDIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

24-(Isopropyltelluro)chol-5-en-3beta-ol (CAS 72249-76-4): Organotellurium Cholesterol Analog for Adrenal Imaging Research


24-(Isopropyltelluro)chol-5-en-3β-ol (24-ITC; CAS 72249-76-4) is a synthetic organotellurium derivative of cholesterol in which the terminal carbon of the C24 side chain is replaced by an isopropyltelluro (–TeCH(CH₃)₂) moiety [1]. With the molecular formula C₂₇H₄₆OTe and a molecular weight of 514.26 g/mol, this compound retains the characteristic Δ⁵ double bond, equatorial 3β-hydroxyl group, and trans A/B ring junction of native cholesterol while incorporating a tellurium heteroatom amenable to radiolabeling with the γ-emitting isotope ¹²³ᵐTe (159 keV, t₁/₂ ≈ 119 days) [2]. First reported in a 1980 Journal of Nuclear Medicine study by Knapp, Ambrose, and Callahan at Oak Ridge National Laboratory, 24-ITC was developed alongside its saturated-nucleus congener 23-ITC as part of a systematic structure-activity investigation into tellurium-labeled steroids for adrenal cortical scintigraphy [3][4].

Why 24-(Isopropyltelluro)chol-5-en-3beta-ol Cannot Be Interchanged with Other Tellurium- or Selenium-Labeled Cholesterol Analogs


Substitution among organotellurium and organoselenium cholesterol analogs without quantitative justification is scientifically unsound because adrenal uptake, biodistribution, and dosimetry are exquisitely sensitive to three structural variables: (i) the identity of the heteroatom (Te vs. Se), (ii) the saturation state of the steroid nucleus (Δ⁵ double bond vs. 5α-reduced), and (iii) the position of heteroatom insertion (side-chain C24 vs. C19-methyl) [1]. The saturated-nucleus 23-ITC and the Δ⁵-unsaturated 24-ITC, despite differing only in the C5–C6 bond order, exhibited adrenal-to-liver ratios of 41 vs. 27 in the same study—a 1.5-fold difference—while the selenium analog 24-(isopropylseleno)chol-5-en-3β-ol reached an adrenal-to-liver ratio of 32:1 at 3 days post-injection under different kinetic conditions [2][3]. Furthermore, earlier 19-methyl telluryl cholesterol derivatives proved chemically unstable and unsuitable for organ scanning, underscoring that the isopropyl-branched alkyl-Te motif at a metabolically tolerated position is a non-trivial design requirement [4]. These data collectively demonstrate that no two heteroatom-substituted cholesterol analogs can be assumed bioequivalent without direct comparative biodistribution evidence.

Quantitative Comparative Evidence for 24-(Isopropyltelluro)chol-5-en-3beta-ol vs. Structural Analogs and Clinical-Standard Adrenal Imaging Agents


Adrenal-to-Liver Uptake Ratio: Direct Head-to-Head Comparison of 24-ITC vs. 23-ITC (Δ⁵ vs. 5α-Reduced Nucleus)

In the definitive structure-activity study by Knapp et al. (1980), tissue distribution was measured in rats 1 day after intravenous administration of ¹²³ᵐTe-labeled steroids [1]. The Δ⁵-unsaturated 24-ITC yielded an adrenal-to-liver ratio of 27, compared to 41 for the 5α-reduced analog 23-ITC—a 34% lower ratio attributable solely to the presence of the C5–C6 double bond [1]. This ratio was determined alongside rectilinear scans that confirmed pronounced adrenal visualization for both agents, establishing that the nuclear double bond modulates, but does not abolish, adrenal-seeking behavior [1].

Adrenal scintigraphy Structure-activity relationship Tellurium-123m radiopharmaceuticals

Human Radiation Dosimetry: Cross-Study Comparison of 24-ITC, 23-ITC, NP-59, and Scintidren

Woo et al. (1980) calculated absorbed radiation doses to human organs from rat biodistribution data for both tellurium agents using the MIRD schema [1]. The estimated adrenal dose for ¹²³ᵐTe-24-ITC was 210 rad/mCi, compared to 98 rad/mCi for ¹²³ᵐTe-23-ITC—a 2.1-fold higher adrenal dose [1]. The ORNL progress report Table 2 expanded this comparison to clinically established agents: NP-59 (¹³¹I-6β-iodomethyl-19-norcholesterol) delivered 151.4 rad/mCi to adrenals, Scintidren (⁷⁵Se-6-(methylseleno)methyl-19-norcholesterol) delivered 93 rad/mCi, and ⁷⁵Se-19-(methylseleno)cholestenol delivered 60.8 rad/mCi [2]. Liver doses were 2.0 (24-ITC), 1.6 (23-ITC), 0.12 (NP-59), 2.1 (Scintidren), and 1.03 (Se-19-methylseleno) rad/mCi respectively [2]. Ovarian doses followed the same rank order: 13 (24-ITC), 8.0 (23-ITC), 7.27 (NP-59), 14 (Scintidren), and 10.0 (Se-19-methylseleno) rad/mCi [2].

Radiation dosimetry Adrenal imaging agents MIRD methodology

Tellurium vs. Selenium Heteroatom Comparison: 24-ITC and 24-(Isopropylseleno)chol-5-en-3β-ol Share the Same Steroid Nucleus but Differ in Adrenal Uptake Kinetics and Nuclear Imaging Properties

Both 24-ITC (Te) and 24-(isopropylseleno)chol-5-en-3β-ol (Se) incorporate the identical Δ⁵-cholesten-3β-ol nucleus with an isopropyl-chalcogen substituent at C24, enabling a direct heteroatom comparison [1][2]. The Se analog achieved an adrenal-to-liver ratio of 7:1 at 6 hours and 32:1 at 3 days post-injection in rats, with adrenal-to-blood ratios of 17:1 (6 h) and 85:1 (3 d) [2]. 24-ITC achieved an adrenal-to-liver ratio of 27 at 1 day—kinetically between the Se analog's 6-hour (7:1) and 3-day (32:1) values, although direct same-time-point comparison data are not available [1]. Critically, the nuclear properties differ fundamentally: ¹²³ᵐTe emits a nearly monochromatic 159 keV γ-ray (84% abundance) with a 119.2-day half-life, whereas ⁷⁵Se emits a complex spectrum with major γ energies at 121, 136, 265, 280, and 401 keV, degrading spatial resolution in scintigraphic imaging [3][4].

Heteroatom substitution Selenium-75 Tellurium-123m Adrenal imaging pharmacokinetics

Chemical Stability Advantage of Branched Isopropyltelluro Substitution vs. Earlier Methyltelluryl Cholesterol Derivatives

US Patent 4,171,351 explicitly discloses that 19-methyl telluryl cholesteryl acetate—an earlier tellurium-labeled cholesterol analog—was found unsuitable for organ scanning 'because of its chemical instability' upon further examination [1]. The patent then establishes that telluryl derivatives bearing a highly branched alkyl group (such as isopropyl, as in 24-ITC) exhibit 'such a chemical stability that they are particularly appropriate for organ scanning' [1]. This stability differential is a direct consequence of the steric protection conferred by the branched isopropyl group at the tellurium center, which retards oxidative degradation and Te–C bond cleavage compared to a simple methyl substituent [1]. Although this is a class-level finding from the patent literature rather than a dedicated stability study of 24-ITC itself, it establishes the isopropyltelluro motif as a chemically validated design element absent from earlier, unstable tellurium-steroid constructs.

Organotellurium stability Chemical stability Radiopharmaceutical shelf-life

Structural Determinants of Adrenal Uptake: The Three-Part Pharmacophore Defined by the 24-ITC/23-ITC Series

Knapp et al. (1980) systematically varied steroid nucleus saturation, A/B ring junction geometry, C3 hydroxyl orientation, and side-chain length across a series of ¹²³ᵐTe-labeled steroids and identified three structural requirements for significant adrenal uptake [1]: (i) a trans A/B ring junction, (ii) an equatorial (3β) C3 hydroxyl group, and (iii) a 17β side chain of moderate length [1]. Compounds lacking any one of these features—including those with a cis A/B junction, a 3α (axial) hydroxyl, or a shortened side chain—exhibited negligible adrenal accumulation [1]. 24-ITC satisfies all three criteria, possessing the native cholesterol trans ring junction, equatorial 3β-OH, and a full-length 17β side chain terminating in the isopropyltelluro group [1]. This pharmacophore definition is a class-level inference drawn from the full analog series, not a dedicated study of 24-ITC alone, but it places 24-ITC within the subset of tellurium steroids that meet the minimal structural requirements for adrenal targeting.

Pharmacophore model Adrenal steroid receptor Structure-activity relationship

Recommended Research and Application Scenarios for 24-(Isopropyltelluro)chol-5-en-3beta-ol Based on Quantitative Comparative Evidence


Adrenal Scintigraphy Research Requiring a ¹²³ᵐTe-Labeled Cholesterol Analog with Native Δ⁵ Unsaturation

For investigators studying adrenal cortical imaging in animal models where retention of the native cholesterol Δ⁵ double bond is deemed important for faithful recapitulation of endogenous cholesterol receptor recognition and trafficking, 24-ITC is the only tellurium-labeled steroid that combines the Δ⁵-ene nucleus with the isopropyltelluro side-chain motif. The direct head-to-head comparison from Knapp et al. (1980) establishes that 24-ITC achieves an adrenal-to-liver ratio of 27 at 1 day post-injection in rats—lower than 23-ITC's ratio of 41, but still sufficient for clear adrenal visualization by rectilinear scanning [1]. This scenario is supported by the ¹²³ᵐTe nuclear properties (monochromatic 159 keV γ, 119-day half-life) that provide superior spatial resolution compared to ⁷⁵Se-labeled agents [2][3].

Comparative Heteroatom Pharmacology: Te vs. Se Cholesterol Analog Studies

24-ITC and its direct selenium congener 24-(isopropylseleno)chol-5-en-3β-ol share an identical steroid nucleus and isopropyl-chalcogen substitution pattern, differing only in the heteroatom (Te vs. Se) [1][2]. This matched-pair design enables isolation of heteroatom-specific effects on biodistribution kinetics, metabolic stability, and tissue retention. The Se analog reaches an adrenal-to-liver ratio of 32:1 at 3 days vs. 24-ITC's 27 at 1 day—different time points that preclude direct kinetic comparison but highlight the need for side-by-side time-course experiments that only these two compounds can enable [2]. The availability of both compounds from a common synthetic precursor (3β-acetoxy-24-bromochol-5-ene) further facilitates parallel radiochemical preparation for dual-isotope studies [1][2].

Radiation Dosimetry Benchmarking for Novel Adrenal-Directed Radiopharmaceutical Development

The comprehensive organ dosimetry dataset for 24-ITC—including adrenals (210 rad/mCi), liver (2.0), kidney (3.78), ovaries (12.93), and spleen (3.38)—provides a quantitative benchmark against which novel adrenal-seeking radiopharmaceuticals can be compared [1][2]. Because these values were calculated using the standardized MIRD methodology from rat biodistribution data alongside clinically established agents (NP-59 at 151.4 adrenal rad/mCi; Scintidren at 93), 24-ITC serves as a high-adrenal-dose reference point within the spectrum of adrenal imaging agents [2]. This scenario is particularly relevant for programs exploring the therapeutic potential of adrenal-targeted radionuclides where high target-organ dose deposition is desirable.

Pharmacophore Validation Studies for Adrenal Steroid Uptake Mechanisms

The three-part pharmacophore defined by the Knapp et al. (1980) structure-activity study—trans A/B ring junction, equatorial 3β-OH, and 17β side chain of moderate length—was established using a series of ¹²³ᵐTe-labeled steroids that includes 24-ITC as one of only two compounds satisfying all criteria and demonstrating pronounced adrenal uptake [1]. 24-ITC can therefore serve as a positive-control compound in experiments designed to probe the structural determinants of adrenal low-density lipoprotein (LDL) receptor-mediated uptake of cholesterol analogs, particularly in studies comparing Δ⁵-unsaturated (24-ITC) vs. 5α-reduced (23-ITC) steroid recognition by the adrenal LDL receptor pathway [1].

Quote Request

Request a Quote for 24-(Isopropyltelluro)chol-5-en-3beta-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.